molecular formula C21H17N3O3 B11698027 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11698027
M. Wt: 359.4 g/mol
InChI Key: ZRFPEJHQDHKIKH-WSDLNYQXSA-N
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Description

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, an acridine moiety, and a hydrazide linkage, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can enhance its biological activities. Additionally, the furan and acridine moieties contribute to its ability to intercalate with DNA, thereby inhibiting the replication of microbial and cancer cells .

Comparison with Similar Compounds

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-10-11-15(27-14)12-22-23-20(25)13-24-18-8-4-2-6-16(18)21(26)17-7-3-5-9-19(17)24/h2-12H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

ZRFPEJHQDHKIKH-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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